molecular formula C21H21N3O4S B2748223 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide CAS No. 688054-53-7

4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide

Cat. No.: B2748223
CAS No.: 688054-53-7
M. Wt: 411.48
InChI Key: UJYGRXVQMHPHDH-UHFFFAOYSA-N
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Description

4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is DNA gyrases , including DNA topoisomerases . These enzymes are essential for DNA replication, transcription, and repair, making them a common target for antibacterial agents .

Mode of Action

The compound interacts with its targets by inhibiting the activity of DNA gyrases and topoisomerases . This inhibition prevents the unwinding of DNA strands, which is necessary for DNA replication and transcription. As a result, the bacterial cell cannot replicate or express its genes properly, leading to cell death .

Biochemical Pathways

The affected pathway is the DNA replication and transcription pathway in bacteria . By inhibiting DNA gyrases and topoisomerases, the compound disrupts these pathways, preventing the bacteria from replicating and expressing their genes . This leads to the death of the bacterial cells .

Pharmacokinetics

Similar compounds, such as oxolinic acid, are soluble in 05 M NaOH , suggesting that this compound may also have good solubility in alkaline conditions This could potentially enhance its bioavailability

Result of Action

The result of the compound’s action is the death of bacterial cells . By inhibiting DNA gyrases and topoisomerases, the compound prevents the bacteria from replicating and expressing their genes, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in alkaline conditions suggests that its efficacy may be enhanced in such environments . Additionally, the compound’s stability could be affected by factors such as temperature and pH, although further studies are needed to confirm this.

Properties

IUPAC Name

4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c25-19(22-9-8-14-5-2-1-3-6-14)7-4-10-24-20(26)15-11-17-18(28-13-27-17)12-16(15)23-21(24)29/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,25)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYGRXVQMHPHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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